molecular formula C14H19N B6223607 N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine CAS No. 2074732-60-6

N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B6223607
CAS No.: 2074732-60-6
M. Wt: 201.3
InChI Key:
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Description

N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine is a bicyclic amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and strain, making it an intriguing subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of reactions starting from simple hydrocarbons.

    Introduction of the amine group: The bicyclo[1.1.1]pentane core is then functionalized with an amine group through nucleophilic substitution reactions.

    Benzylation and ethylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: N-oxides.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbicyclo[1.1.1]pentan-1-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.

    N-ethylbicyclo[1.1.1]pentan-1-amine: Lacks the benzyl group, which may influence its chemical behavior and applications.

Uniqueness

N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine involves the reaction of benzylamine with ethyl bicyclo[1.1.1]pentane-1-carboxylate, followed by reduction of the resulting imine.", "Starting Materials": [ "Benzylamine", "Ethyl bicyclo[1.1.1]pentane-1-carboxylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve benzylamine in ethanol and add ethyl bicyclo[1.1.1]pentane-1-carboxylate dropwise with stirring. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in ethanol and add a solution of sodium borohydride in ethanol dropwise with stirring. Heat the mixture at reflux for 24 hours.", "Step 5: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product, N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine." ] }

CAS No.

2074732-60-6

Molecular Formula

C14H19N

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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